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Compound of Interest

Compound Name: ZJCK-6-46

Cat. No.: B15621143 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the kinase selectivity of ZJCK-6-46, a potent DYRK1A inhibitor. The

performance of ZJCK-6-46 is evaluated alongside other known DYRK1A inhibitors, supported

by available experimental data.

ZJCK-6-46 has been identified as a highly potent inhibitor of Dual-specificity tyrosine-

phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC50 value of 0.68 nM[1][2].

DYRK1A is a crucial therapeutic target in a variety of diseases, including neurodegenerative

disorders such as Alzheimer's disease. This guide provides a detailed analysis of its selectivity

profile based on the initial discovery data and compares it with other inhibitors targeting

DYRK1A. It is important to note that the data for ZJCK-6-46 presented herein is derived from

the primary discovery publication and awaits further independent verification.

Quantitative Comparison of Kinase Inhibitor
Selectivity
The following tables summarize the in vitro kinase inhibition profile of ZJCK-6-46 and a

selection of alternative DYRK1A inhibitors. This data allows for a direct comparison of potency

and selectivity across the DYRK family and other closely related kinases.

Table 1: Inhibitory Activity of ZJCK-6-46 against DYRK and CLK Kinase Families
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Kinase ZJCK-6-46 IC50 (nM)

DYRK1A 0.68

DYRK1B 1.02

DYRK2 14.18

DYRK3 17.48

DYRK4 401.3

CLK1 1.68

CLK3 38.91

CLK4 1.80

Data sourced from the primary publication by Chen et al., 2024.

Table 2: Comparative Inhibitory Activity of Alternative DYRK1A Inhibitors

Kinase
Harmine
IC50 (nM)

INDY IC50
(nM)

EHT-1610
IC50 (nM)

Leucettine
L41 IC50
(nM)

GNF2133
IC50 (nM)

DYRK1A Potent Potent 0.36 10-60 6.2

DYRK1B - - Potent - -

GSK3β - - - -

Highly

Selective

Against

CLKs - - - Dual Inhibitor -

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

"Potent" indicates significant inhibitory activity was reported without a specific IC50 value in the

available resources.[3][4]

Experimental Protocols
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The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The

data presented in this guide is primarily generated using biochemical kinase assays. While

specific, detailed protocols for the independent verification of ZJCK-6-46 are not yet available,

the following represents a generalized workflow for such an analysis based on established

methodologies like KINOMEscan™ and radiometric assays.[3]

Biochemical Kinase Assay (General Protocol)
Biochemical assays directly measure the enzymatic activity of a kinase and the inhibitory effect

of a compound.[3] A common method is the radiometric assay, which quantifies the transfer of

a radiolabeled phosphate from ATP to a substrate.

Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test inhibitor (at

varying concentrations) are combined in a reaction buffer.

Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-

³³P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting

the reaction mixture onto a filter membrane that binds the substrate.

Washing: Unincorporated radiolabeled ATP is removed by washing the filter membrane.

Detection: The amount of radioactivity incorporated into the substrate is measured using a

scintillation counter.

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ (Competition Binding Assay)
The KINOMEscan™ platform provides a high-throughput method for assessing inhibitor

selectivity by measuring the binding affinity of a compound to a large panel of kinases.
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Assay Principle: This method quantifies the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase.

Components: The assay involves the kinase of interest, the test compound, and the

immobilized ligand.

Competition: The kinase is incubated with the test compound and the immobilized ligand. If

the test compound binds to the kinase's active site, it will prevent the kinase from binding to

the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is measured. A lower

amount of bound kinase in the presence of the test compound indicates a higher binding

affinity.

Selectivity Profiling: This approach allows for the rapid profiling of an inhibitor against

hundreds of kinases, providing a broad overview of its selectivity.[3]

Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in kinase selectivity profiling and the biological context

of DYRK1A inhibition, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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